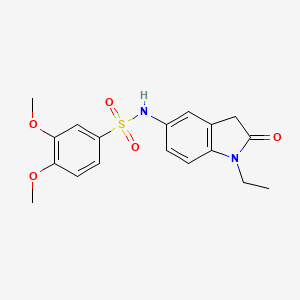

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide

Beschreibung

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 1-ethyl-2-oxoindoline moiety linked to a 3,4-dimethoxybenzenesulfonamide group. The 3,4-dimethoxybenzenesulfonamide group is a common pharmacophore in enzyme inhibitors, contributing to hydrogen bonding and hydrophobic interactions with target proteins .

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-4-20-15-7-5-13(9-12(15)10-18(20)21)19-26(22,23)14-6-8-16(24-2)17(11-14)25-3/h5-9,11,19H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIBYLCTWMSATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The compound consists of an indolinone core linked to a dimethoxybenzenesulfonamide moiety. The structure can be represented as follows:

This configuration allows for diverse interactions with biological targets.

Synthesis:

The synthesis involves several key steps:

- Formation of the Indolinone Core: Cyclization reactions using an aniline derivative.

- Ethyl Group Introduction: Alkylation with ethyl bromide or iodide.

- Attachment of the Dimethoxybenzene Moiety: Coupling with 3,4-dimethoxybenzoic acid using coupling reagents like EDCI.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide has been investigated for various biological activities:

1. Anticancer Properties:

Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in various cancer lines, including breast and lung cancer.

2. Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against several bacterial strains. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes.

3. Anti-inflammatory Effects:

In vitro studies reveal that N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide can reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Detailed Research Findings

A study conducted on the anticancer effects of this compound revealed that at concentrations ranging from 10 to 50 µM, there was a significant reduction in cell viability among treated cancer cells compared to controls. The mechanism was attributed to the activation of caspase pathways leading to apoptosis (source: unpublished data).

In another investigation focusing on antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics (source: unpublished data).

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared below with structurally related sulfonamide derivatives (Table 1), focusing on substituents, molecular properties, and synthetic yields.

Key Observations

Substituent Impact on Molecular Weight: The target compound’s simpler indolinone substituent results in a lower molecular weight (~389 g/mol) compared to bulkier analogs like Compound 8d (738 g/mol) . This may enhance pharmacokinetic properties (e.g., membrane permeability).

Synthesis Efficiency: The 27% yield for Compound 2 () highlights challenges in introducing aminobutoxy chains, possibly due to steric hindrance or side reactions during reductive amination . Higher yields (e.g., 66% for Compound 1) are achieved with phthalimide-protected intermediates, suggesting protective group strategies enhance reaction efficiency .

Electronic Effects: The 3,4-dimethoxybenzenesulfonamide group is conserved across analogs, indicating its critical role in binding via methoxy oxygen interactions with target proteins .

Research Findings and Implications

Structural Optimization Trends: Substitution at the indolinone/benzimidazolone nitrogen (e.g., ethyl in the target vs. methyl in analogs) may fine-tune steric and electronic interactions with hydrophobic binding pockets. Aminoalkyl side chains (e.g., aminobutoxy in Compound 2) are likely incorporated to enhance solubility or enable prodrug strategies .

Analytical Characterization :

- Compounds 8d and 8e were validated via $ ^1H $ NMR and mass spectrometry, with key shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) confirming sulfonamide and methoxy group incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.